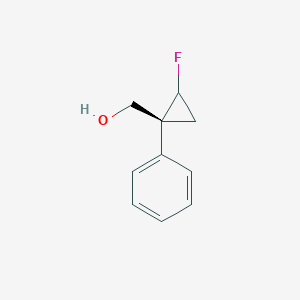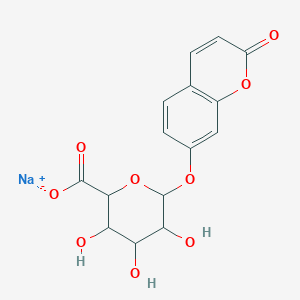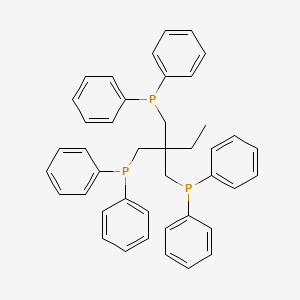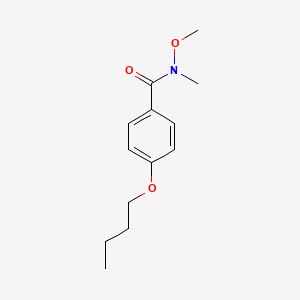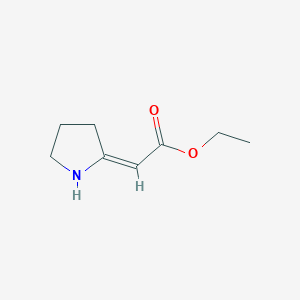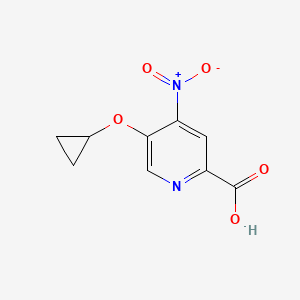
5-Cyclopropoxy-4-nitropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-nitropicolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a cyclopropoxy group and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-nitropicolinic acid typically involves the nitration of picolinic acid derivatives followed by the introduction of the cyclopropoxy group. One common method involves the nitration of 4-picolinic acid using a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitropicolinic acid. This intermediate is then reacted with cyclopropanol in the presence of a suitable catalyst to introduce the cyclopropoxy group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-nitropicolinic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 5-Cyclopropoxy-4-aminopicolinic acid.
Reduction: The major product is 5-Cyclopropoxy-4-aminopicolinic acid.
Substitution: The major products depend on the nucleophile used; for example, using an amine would yield 5-Cyclopropoxy-4-aminopicolinic acid derivatives.
Scientific Research Applications
5-Cyclopropoxy-4-nitropicolinic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Materials Science: The compound is used in the design of metal-organic frameworks and coordination polymers due to its ability to form stable complexes with metal ions.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-nitropicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclopropoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitropicolinic acid: Lacks the cyclopropoxy group but shares the nitro group and pyridine ring structure.
4-Nitropicolinic acid: Similar structure but with the nitro group in a different position.
5-Cyclopropoxy-2-nitropyridine: Similar structure but with the nitro group in a different position.
Uniqueness
5-Cyclopropoxy-4-nitropicolinic acid is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H8N2O5 |
|---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O5/c12-9(13)6-3-7(11(14)15)8(4-10-6)16-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
CJMGJWXJZMPKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



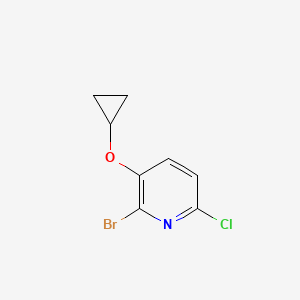


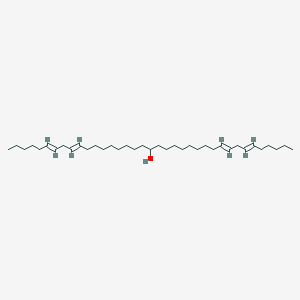
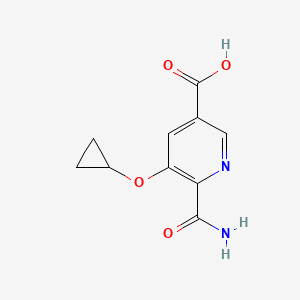
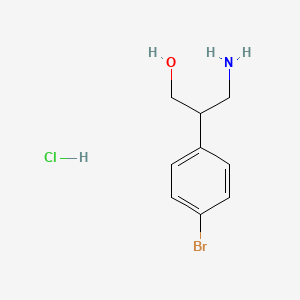
![5-[4-(Methylthio)phenyl]oxazole](/img/structure/B14805489.png)
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14805496.png)
